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molecular formula C11H5Cl3N2O2 B8342355 2-(2,4-Dichlorophenyl)-6-chloro-3-nitropyridine

2-(2,4-Dichlorophenyl)-6-chloro-3-nitropyridine

Cat. No. B8342355
M. Wt: 303.5 g/mol
InChI Key: PMZKKLNWTYKUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07037918B2

Procedure details

1 mmol 2,6-dichloro-3-nitropyridine, 1.05 mmol of 2,4-dichlorobenzeneboronic acid, and 3 mmol of Na2CO3, were dissolved in 1.5 ml THF and 0.5 ml water and purged with nitrogen. 0.05 mmol of [1,1′-Bis(diphenylphosphino)-ferrocene]dichloropalladium(II) was added to reaction and stirred at room temperature under nitrogen for fourteen hours. The reaction mixture was concentrated in vacuo and diluted with water and ethyl acetate. The solution was extracted three times with ethyl acetate, dried over sodium sulfate, and purified by column chromatography eluting with 10% ethylacetate 90% hexanes to obtain 2-(2,4-dichlorophenyl)-6-chloro-3-nitropyridine.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.05 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.05 mmol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1.[Cl:12][C:13]1[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:14]=1B(O)O.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Cl:12][C:13]1[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:14]=1[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1 |f:2.3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])Cl
Name
Quantity
1.05 mmol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)B(O)O
Name
Quantity
3 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.05 mmol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature under nitrogen for fourteen hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
0.5 ml water and purged with nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
WASH
Type
WASH
Details
eluting with 10% ethylacetate 90% hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C1=NC(=CC=C1[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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